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Compound of Interest

Compound Name: ZK110841

Cat. No.: B10774421 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of ZK110841 with other DP-receptor agonists, supported by experimental

data. The information is presented to facilitate informed decisions in research and development

involving prostanoid receptor modulation.

Prostaglandin D2 (PGD2) is a key lipid mediator involved in a wide array of physiological and

pathological processes, exerting its effects through two distinct G protein-coupled receptors:

the DP1 (PTGDR) and DP2 (CRTH2) receptors. Agonists of the DP1 receptor, such as

ZK110841, are of significant interest for their therapeutic potential in various conditions,

including inflammation and cardiovascular diseases. This guide offers a comparative overview

of ZK110841 and other notable DP1-receptor agonists, focusing on their binding affinity,

potency, and selectivity.

Performance Comparison of DP1-Receptor Agonists
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of

ZK110841 and other selected DP1-receptor agonists. The data is derived from studies utilizing

recombinant human DP1 receptors expressed in HEK 293(EBNA) cells.

Table 1: Binding Affinity (Ki) of DP1-Receptor Agonists
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Compound Ki (nM)

ZK110841 0.3

Prostaglandin D2 (PGD2) 0.6

BW 245C 0.4

L-644,698 0.9

BW A868C 2.3

Lower Ki values indicate higher binding affinity.

Table 2: Functional Potency (EC50) of DP1-Receptor Agonists in cAMP Generation

Compound EC50 (nM)

ZK110841 0.2

Prostaglandin D2 (PGD2) 0.5

BW 245C 0.3

L-644,698 0.5

Lower EC50 values indicate higher potency in eliciting a functional response.

Selectivity Profile of DP1-Receptor Agonists
The selectivity of a DP1-receptor agonist is crucial to minimize off-target effects. L-644,698 has

been characterized for its selectivity against other human prostanoid receptors, demonstrating

a high degree of specificity for the DP1 receptor.

Table 3: Selectivity of L-644,698 for the Human DP1 Receptor
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Receptor Subtype Fold Selectivity over DP1

EP1 > 25,400

EP2 ~ 300

EP3-III ~ 4,100

EP4 ~ 10,000

FP > 25,400

IP > 25,400

TP > 25,400

Signaling Pathway and Experimental Workflow
The activation of the DP1 receptor by an agonist initiates a well-defined signaling cascade. The

experimental workflows to determine the binding affinity and functional potency of these

agonists are crucial for their characterization.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 5 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10774421?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular Space Cell Membrane

Intracellular Space

DP1 Agonist
(e.g., ZK110841) DP1 Receptor

Binding
Gαs

Activation
Adenylate Cyclase

Stimulation
ATP

Converts
cAMP Protein Kinase A

(PKA)
Activation

Cellular Response

Phosphorylation
of target proteins

Radioligand Binding Assay cAMP Accumulation Assay

Prepare membranes from
HEK 293 cells expressing hDP1

Incubate membranes with
[3H]-PGD2 (radioligand) and

varying concentrations of
unlabeled agonist (e.g., ZK110841)

Separate bound and
free radioligand by filtration

Quantify bound radioactivity

Calculate Ki values

Culture HEK 293 cells
expressing hDP1

Stimulate cells with varying
concentrations of agonist

Lyse cells and measure
intracellular cAMP levels

(e.g., using HTRF)

Generate dose-response curves

Calculate EC50 values

Click to download full resolution via product page

To cite this document: BenchChem. [ZK110841 in Focus: A Comparative Analysis of DP1-
Receptor Agonists]. BenchChem, [2025]. [Online PDF]. Available at:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 5 Tech Support

https://www.benchchem.com/product/b10774421?utm_src=pdf-body-img
https://www.benchchem.com/product/b10774421#comparing-zk110841-to-other-dp-receptor-agonists
https://www.benchchem.com/product/b10774421#comparing-zk110841-to-other-dp-receptor-agonists
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10774421?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b10774421#comparing-zk110841-to-other-dp-
receptor-agonists]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 5 Tech Support

https://www.benchchem.com/product/b10774421#comparing-zk110841-to-other-dp-receptor-agonists
https://www.benchchem.com/product/b10774421#comparing-zk110841-to-other-dp-receptor-agonists
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10774421?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10774421?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

